N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound featuring a furochromen core substituted with methyl and oxo groups, coupled to a propanamide linker and a 3,4-dimethoxyphenethyl side chain. The 3,4-dimethoxyphenyl group may enhance binding interactions via electron-donating methoxy substituents, while the furochromen system could contribute to planar aromaticity, influencing solubility and bioavailability.
Properties
Molecular Formula |
C26H27NO6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C26H27NO6/c1-15-14-32-22-13-23-20(12-19(15)22)16(2)18(26(29)33-23)6-8-25(28)27-10-9-17-5-7-21(30-3)24(11-17)31-4/h5,7,11-14H,6,8-10H2,1-4H3,(H,27,28) |
InChI Key |
IZHOCFDORLAAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromenone core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as dimethylphenyl and chromenone derivatives.
Attachment of the phenethylamine moiety: This step involves the reaction of the furochromenone core with 3,4-dimethoxyphenethylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final amide formation: The final step involves the formation of the amide bond between the phenethylamine moiety and the furochromenone core, typically using reagents like acetic anhydride or similar acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on the cell surface, leading to changes in cellular signaling pathways.
Inhibiting enzymes: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Modulating gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Compound A : 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Substituent Variation : Replaces the 3,4-dimethoxyphenethyl group with a 4-methoxyphenethyl moiety.
Compound B : N-(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)-3-(((2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methyl)thio)propanamide
- Substituent Variation : Features trimethyl substitutions on the furochromen core and a thioether linkage instead of an amide bond.
- Implications : The thioether group may increase hydrophobicity and resistance to enzymatic cleavage compared to the amide linker. Additional methyl groups on the furochromen could enhance lipophilicity .
Comparative Data Table
Research Findings and Implications
Electron-Donating Effects : The 3,4-dimethoxyphenyl group in the target compound likely enhances π-π stacking or hydrogen-bonding interactions compared to Compound A’s single methoxy group. This could improve affinity for targets like kinases or GPCRs .
Linker Stability : Compound B’s thioether linkage may confer greater resistance to hydrolysis than the amide bond in the target compound, though at the cost of reduced hydrogen-bonding capacity .
Synthetic Accessibility : The target compound’s synthesis route remains unspecified, whereas Compound B was synthesized under mild conditions (room temperature, DMSO), suggesting scalability for analogues .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₁₇NO₃
- Molecular Weight: 223.27 g/mol
- IUPAC Name: this compound
- CAS Registry Number: 6275-29-2
The compound features a furochromene backbone with a dimethoxyphenyl ethyl side chain, which may contribute to its diverse biological activities.
Anticancer Activity
Research has highlighted the potential anticancer properties of compounds similar to this compound. Studies have shown that derivatives of coumarin and furochromene exhibit significant antiproliferative effects against various cancer cell lines:
-
Mechanisms of Action:
- Induction of apoptosis through mitochondrial pathway modulation.
- Regulation of Bcl-2 family proteins influencing cell survival and death.
- Activation of caspases leading to programmed cell death.
- Case Study:
Antioxidant Activity
The antioxidant potential of this compound may stem from its ability to scavenge free radicals and reduce oxidative stress markers. Compounds with similar structures have been shown to exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative damage.
Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This could be particularly relevant in conditions characterized by chronic inflammation.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
